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Compound of Interest
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Cat. No.: B1394941

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro-NPB (N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-9,9'-spirobifluorene-2,7-diamine) is a
widely utilized hole transport material in organic electronic devices such as organic light-
emitting diodes (OLEDs) and perovskite solar cells. The performance of these devices is
critically dependent on the energy level alignment of the constituent materials. The Highest
Occupied Molecular Orbital (HOMO) energy level is a key parameter that governs the efficiency
of hole injection and transport. Cyclic voltammetry (CV) is a powerful and common
electrochemical technique used to determine the HOMO level of organic materials by
measuring their oxidation potential. This application note provides a detailed protocol for the
determination of the HOMO level of Spiro-NPB using cyclic voltammetry, with ferrocene as an
external reference.

Principle

The HOMO energy level of a molecule is related to its ionization potential, which is the energy
required to remove an electron. In cyclic voltammetry, the onset oxidation potential
(E_onset_ox) corresponds to the energy required to initiate the removal of an electron from the
HOMO. By measuring this potential relative to a reference compound with a known energy
level, such as the ferrocene/ferrocenium (Fc/Fc*) redox couple, the absolute HOMO energy
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level of the sample can be calculated. The HOMO energy level of ferrocene is widely accepted
to be -4.8 eV relative to the vacuum level.

The relationship is expressed by the following empirical equation:
E_HOMO (eV) = - [E_onset_ox (vs Fc/Fc*) + 4.8]

Where E_onset_ox (vs Fc/Fct) is the onset oxidation potential of the sample measured relative
to the half-wave potential (E1/2) of the Fc/Fc* couple.

Quantitative Data Summary

The following table summarizes the essential quantitative data for the determination of the
HOMO level of Spiro-NPB.

Parameter Symbol Value Reference

Onset Oxidation

) ] Value to be )
Potential of Spiro-NPB  E_onset_ox ) Experimental Result
determined
(vs Ag/AgCl)
Half-wave Potential of )
Literature value, can
Ferrocene (vs Ei/2(Fc/Fct) ~0.45V ] B
vary with conditions
Ag/AgCl)
HOMO Energy Level Established Literature
E_HOMO(Fc) -4.8 eV
of Ferrocene Value
Calculated HOMO Based on
Energy Level of Spiro- E_HOMO(Spiro-NPB)  Calculated Value Experimental and
NPB Literature Data

Note: The HOMO level of spirobifluorene derivatives similar to Spiro-NPB has been reported in
the range of -5.18 eV to -5.32 eV. A representative value of approximately -5.2 eV is often cited.

Experimental Protocol

This protocol outlines the steps for determining the HOMO level of Spiro-NPB using a standard
three-electrode cyclic voltammetry setup.
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Materials and Reagents:

e Spiro-NPB

e Ferrocene (Fc)

e Anhydrous dichloromethane (DCM) or acetonitrile (ACN) (electrochemical grade)

e Supporting electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPFe) or
tetrabutylammonium perchlorate (TBACIOa4) (electrochemical grade)

o Working Electrode: Glassy carbon electrode (GCE) or platinum (Pt) disk electrode

o Reference Electrode: Silver/silver chloride (Ag/AgCl) or silver/silver nitrate (Ag/AgNO3)
electrode

o Counter Electrode: Platinum (Pt) wire or foll
e Volumetric flasks and pipettes
 Inert gas (Argon or Nitrogen) for deaeration
Equipment:
» Potentiostat/Galvanostat with cyclic voltammetry software
e Electrochemical cell
 Polishing kit for the working electrode (alumina slurry and polishing pads)
Procedure:
o Electrode Preparation:
o Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.

o Rinse the electrode thoroughly with deionized water and then with the solvent to be used
(DCM or ACN).
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o Dry the electrode under a stream of inert gas.

e Solution Preparation:

o Spiro-NPB Solution (Analyte): Prepare a 1-5 mM solution of Spiro-NPB in the chosen
solvent containing 0.1 M of the supporting electrolyte. For example, dissolve the required
amount of Spiro-NPB and TBAPFs in anhydrous DCM in a volumetric flask.

o Ferrocene Solution (Reference): Prepare a 1-5 mM solution of ferrocene in the same
solvent and supporting electrolyte concentration as the analyte solution.

e Cyclic Voltammetry Measurement of Spiro-NPB:
o Assemble the electrochemical cell with the working, reference, and counter electrodes.
o Add the Spiro-NPB solution to the cell.

o Deaerate the solution by bubbling with an inert gas for at least 10-15 minutes to remove
dissolved oxygen. Maintain an inert atmosphere above the solution during the
measurement.

o Connect the electrodes to the potentiostat.

o Perform a cyclic voltammetry scan over a potential range sufficient to observe the
oxidation of Spiro-NPB. A typical starting range could be from 0 V to 1.5 V vs Ag/AgCI.

o Set the scan rate to 50-100 mV/s.

[¢]

Record the voltammogram.
e Cyclic Voltammetry Measurement of Ferrocene:
o Clean the cell and electrodes thoroughly.
o Add the ferrocene solution to the cell and deaerate as before.

o Perform a cyclic voltammetry scan over a potential range that encompasses the Fc/Fc*
redox couple (e.g., -0.2 V to 0.8 V vs Ag/AgCl).
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o Record the voltammogram.

o Data Analysis:

o Determine the Onset Oxidation Potential of Spiro-NPB (E_onset_ox): From the
voltammogram of Spiro-NPB, identify the potential at which the oxidation current begins
to increase. This can be determined by finding the intersection of the tangent to the
baseline and the tangent to the rising portion of the oxidation peak.

o Determine the Half-Wave Potential of Ferrocene (Ei/2(Fc/Fct)): From the voltammogram
of ferrocene, determine the anodic peak potential (E_pa) and the cathodic peak potential
(E_pc). Calculate the half-wave potential using the formula: E1/2 = (E_pa + E_pc) / 2.

o Calculate the HOMO Level of Spiro-NPB:

1. Calculate the onset oxidation potential of Spiro-NPB relative to the Fc/Fc* couple:
E_onset_ox (vs Fc/Fc*) = E_onset_ox (vs Ag/AgCI) - E1/2(Fc/Fc*) (vs Ag/AgCI)

2. Calculate the HOMO energy level using the empirical formula: E_ HOMO (eV) = -
[E_onset_ox (vs Fc/Fc*) + 4.8]

Visualizations

Experimental Workflow Diagram
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Preparation
1. Prepare and Polish
Working Electrode

2. Prepare Spiro-NPB
Solution (1-5mM in 0.1 M
Supporting Electrolyte)

3. Prepare Ferrocene
Solution (1-5mM in 0.1 M
Supporting Electrolyte)

Cyclic Voltammetry Measurement

4. Run CV on Spiro-NPB
Solution

5. Run CV on Ferrocene
Solution

Data Analysis and Calculation

6. Determine Onset Oxidation
Potential (E_onset_ox)
of Spiro-NPB

l

7. Determine Half-Wave
Potential (E1/2) of
Ferrocene

l

8. Calculate HOMO Level
of Spiro-NPB

Click to download full resolution via product page

Caption: Workflow for HOMO level determination of Spiro-NPB.
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Calculation Logic Diagram

Experimental Inputs

E_onset_ox (Spiro-NPB) E1/2 (Fc/Fc™)
vs Ag/AgCl vs Ag/AgCl

Calculation Steps Reference Value

y

y
E_onset_ox (vs Fc/Fc*) = E_HOMO (Ferrocene)
E_onset_ox (vs Ag/AgCl) - Ea/2 (Fc/Fct) =-4.8eV

E_HOMO (Spiro-NPB) =
- [E_onset_ox (vs Fc/Fc*) + 4.8]

Final Result

HOMO Energy Level

of Spiro-NPB (eV)
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 To cite this document: BenchChem. [Application Note: Determination of HOMO Energy Level
of Spiro-NPB using Cyclic Voltammetry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1394941#cyclic-voltammetry-of-spiro-npb-for-homo-
level-determination]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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